![molecular formula C8H8IN3 B3098523 3-Iodo-1-methyl-1H-indazol-6-amine CAS No. 1337881-11-4](/img/structure/B3098523.png)
3-Iodo-1-methyl-1H-indazol-6-amine
Overview
Description
3-Iodo-1-methyl-1H-indazol-6-amine is a chemical compound with the molecular formula C₈H₈IN₃. It is a derivative of indazole, a bicyclic compound consisting of a benzene ring fused to a pyrazole ring.
Preparation Methods
The synthesis of 3-Iodo-1-methyl-1H-indazol-6-amine typically involves several steps. One common method includes the methylation of 6-nitro indazole derivatives using iodomethane and potassium carbonate in dimethylformamide (DMF) to obtain the desired product . Other synthetic routes may involve transition metal-catalyzed reactions, reductive cyclization reactions, and the formation of C–N and N–N bonds without the use of catalysts or solvents .
Chemical Reactions Analysis
3-Iodo-1-methyl-1H-indazol-6-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-Iodo-1-methyl-1H-indazol-6-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It has shown potential as an anticancer agent, particularly in the treatment of colorectal cancer.
Industry: It is used in the development of new pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of 3-Iodo-1-methyl-1H-indazol-6-amine involves the inhibition of indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 suppresses the immune system via the kynurenine pathway by two mechanisms: tryptophan depletion and the toxicity of metabolites in the kynurenine pathway . This inhibition can enhance the immune response against cancer cells.
Comparison with Similar Compounds
3-Iodo-1-methyl-1H-indazol-6-amine can be compared with other indazole derivatives, such as:
Niraparib: An anticancer drug used for the treatment of ovarian and breast cancer.
Pazopanib: A tyrosine kinase inhibitor used for the treatment of renal cell carcinoma.
Biological Activity
3-Iodo-1-methyl-1H-indazol-6-amine is a compound belonging to the indazole family, which has garnered attention for its diverse biological activities, particularly in the field of medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound features an indazole core with an iodine atom and a methyl group attached. The presence of the iodo group enhances its reactivity and potential as a bioactive compound. The molecular weight of this compound is approximately 300.1 g/mol, making it suitable for various synthetic applications in pharmaceutical research.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including:
- Tyrosine Kinases : The compound has been shown to effectively bind to the hinge region of tyrosine kinases, which play crucial roles in cell signaling pathways associated with growth and differentiation. This interaction may lead to modulation of cellular processes that are critical in cancer progression and inflammation .
Biological Activities
The compound exhibits a range of biological activities, including:
- Anticancer Activity : Research indicates that this compound demonstrates significant cytotoxic effects against various cancer cell lines. For instance, studies have reported IC50 values (the concentration required to inhibit cell growth by 50%) ranging from 2.9 to 59.0 µM across different human cancer cell lines . Specifically, derivatives containing the indazole structure have been shown to induce apoptosis in K562 leukemia cells via modulation of apoptosis-related proteins such as Bcl-2 and Bax .
- Anti-inflammatory Properties : The compound has also been investigated for its potential anti-inflammatory effects, which may be linked to its ability to inhibit specific signaling pathways involved in inflammatory responses.
Antitumor Activity
A notable study focused on the synthesis and evaluation of various indazole derivatives, including this compound. The results indicated that these compounds exhibited promising antitumor activity against colorectal cancer cells (HCT116). The most effective derivative showed an IC50 value of 14.3 µM with no significant cytotoxicity observed in normal lung fibroblast cells (MRC5) at concentrations exceeding 100 µM .
Apoptosis Induction
In experiments involving K562 cells, treatment with this compound resulted in a dose-dependent increase in apoptosis rates. The analysis demonstrated that higher concentrations led to significant alterations in cell cycle distribution, particularly an increase in G0/G1 phase cells and a decrease in S phase cells. This suggests that the compound may effectively halt cell proliferation by inducing cell cycle arrest .
Summary Table of Biological Activities
Properties
IUPAC Name |
3-iodo-1-methylindazol-6-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8IN3/c1-12-7-4-5(10)2-3-6(7)8(9)11-12/h2-4H,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBUFSUGMFIDOHR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)N)C(=N1)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8IN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601290640 | |
Record name | 1H-Indazol-6-amine, 3-iodo-1-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601290640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1337881-11-4 | |
Record name | 1H-Indazol-6-amine, 3-iodo-1-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1337881-11-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Indazol-6-amine, 3-iodo-1-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601290640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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